molecular formula C13H9FO3 B567425 3-Fluoro-2'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid CAS No. 1261975-31-8

3-Fluoro-2'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid

Cat. No. B567425
M. Wt: 232.21
InChI Key: WUGOWZVWUWVIBV-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Fluoro-2’-hydroxy-[1,1’-biphenyl]-4-carboxylic acid” are not explicitly available in the sources I found .

Scientific Research Applications

1. Synthesis and Conformational Analysis of Fluorinated Uridine Analogues

  • Methods of Application : The synthesis and conformational analysis of a 2′,3′-dideoxy-2′,3′-difluoro and a 2′-deoxy-2′-fluoro uridine derivative were reported . The transformation most likely diverges from the S N 1 or S N 2 pathway, but instead operates via a neighbouring-group participation mechanism .
  • Results or Outcomes : The study provided an insight into the reaction mechanism of these molecules .

2. Enzymatic Synthesis of Fluorinated Compounds

  • Summary of Application : Fluorinated compounds are widely used in the fields of molecular imaging, pharmaceuticals, and materials . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance .
  • Methods of Application : The research progress of enzymatic synthesis of fluorinated compounds is summarized since 2015, including cytochrome P450 enzymes, aldolases, fluoroacetyl coenzyme A thioesterases, lipases, transaminases, reductive aminases, purine nucleoside phosphorylases, polyketide synthases, fluoroacetate dehalogenases, tyrosine phenol-lyases, glycosidases, fluorinases, and multienzyme system .
  • Results or Outcomes : Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .

3. Suzuki–Miyaura Coupling

  • Summary of Application : The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It’s used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
  • Methods of Application : The process involves oxidative addition with formally electrophilic organic groups, where palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
  • Results or Outcomes : This method has been used for the synthesis of various organic compounds .

4. Synthesis of Fluorinated Bicyclic Heterocycles

  • Summary of Application : 3-fluoro-2-hydroxybenzaldehyde is used to synthesize fluorinated bicyclic heterocycles such as isoflavanone (chromanone) through gold (I) catalysed annulation reaction .
  • Methods of Application : The synthesis involves the use of gold (I) as a catalyst in an annulation reaction .
  • Results or Outcomes : This method has been used for the synthesis of semiconducting acenes .

5. Preparation of Phenylboronic Catechol Esters

  • Summary of Application : Phenylboronic catechol esters are promising anion receptors for polymer electrolytes . They are used in the preparation of various organic compounds .
  • Methods of Application : The preparation involves the use of boron reagents in Suzuki–Miyaura coupling .
  • Results or Outcomes : The formation of biphenyl was found to occur 1.3–2 times more rapidly under the conditions where neutral boronic acid was used .

6. Synthesis of Semiconducting Acenes

  • Summary of Application : 3-fluoro-2-hydroxybenzaldehyde is used to synthesize semiconducting acenes .
  • Methods of Application : The synthesis involves the use of gold (I) as a catalyst in an annulation reaction .
  • Results or Outcomes : Semiconducting acenes can be prepared from 3-fluoro-2-hydroxybenzaldehyde .

properties

IUPAC Name

2-fluoro-4-(2-hydroxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO3/c14-11-7-8(5-6-10(11)13(16)17)9-3-1-2-4-12(9)15/h1-7,15H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUGOWZVWUWVIBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)C(=O)O)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20683551
Record name 3-Fluoro-2'-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Carboxy-3-fluorophenyl)phenol

CAS RN

1261975-31-8
Record name 3-Fluoro-2'-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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